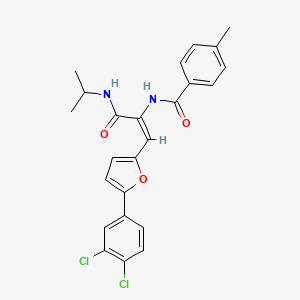![molecular formula C16H22Cl3N3OS B11974390 3-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)butanamide](/img/structure/B11974390.png)
3-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-N-(2,2,2-Trichlor-1-{[(2,5-Dimethylanilino)carbothioyl]amino}ethyl)butanamid ist eine komplexe organische Verbindung mit der Summenformel C17H21Cl3N4OS2. Diese Verbindung ist für ihre einzigartige Struktur bekannt, die eine Trichlorethylgruppe und einen Dimethylanilin-Rest umfasst. Aufgrund ihrer besonderen chemischen Eigenschaften wird sie in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Methyl-N-(2,2,2-Trichlor-1-{[(2,5-Dimethylanilino)carbothioyl]amino}ethyl)butanamid umfasst in der Regel mehrere Schritte. Ein übliches Verfahren umfasst die Reaktion von 3-Methylbutansäurechlorid mit 2,2,2-Trichlorethylamin unter basischen Bedingungen, um ein Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird dann mit 2,5-Dimethylanilin und Schwefelkohlenstoff umgesetzt, um das Endprodukt zu erhalten .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören die Kontrolle von Temperatur, Druck und der Konzentration der Reaktanten.
Analyse Chemischer Reaktionen
Reaktionstypen
3-Methyl-N-(2,2,2-Trichlor-1-{[(2,5-Dimethylanilino)carbothioyl]amino}ethyl)butanamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit starken Oxidationsmitteln oxidiert werden.
Reduktion: Unter bestimmten Bedingungen kann sie reduziert werden, um verschiedene Produkte zu erhalten.
Substitution: Die Trichlorethylgruppe kann nukleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel können Lithiumaluminiumhydrid verwendet werden.
Substitution: Nukleophile wie Natriummethoxid können für Substitutionsreaktionen eingesetzt werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Carbonsäuren führen, während Reduktion zu Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
3-Methyl-N-(2,2,2-Trichlor-1-{[(2,5-Dimethylanilino)carbothioyl]amino}ethyl)butanamid wird in verschiedenen Bereichen der wissenschaftlichen Forschung eingesetzt:
Chemie: Es wird als Reagenz in der organischen Synthese und als Vorläufer für komplexere Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Die Forschung befasst sich mit der Erforschung ihrer potenziellen therapeutischen Anwendungen.
Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-Methyl-N-(2,2,2-Trichlor-1-{[(2,5-Dimethylanilino)carbothioyl]amino}ethyl)butanamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Es ist bekannt, dass die Trichlorethylgruppe mit Nukleophilen wechselwirkt, während der Dimethylanilin-Rest aromatische Wechselwirkungen eingehen kann. Diese Wechselwirkungen können verschiedene biochemische Wege beeinflussen, was zu den beobachteten Wirkungen der Verbindung führt.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)butanamide is utilized in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)butanamide involves its interaction with specific molecular targets. The trichloroethyl group is known to interact with nucleophiles, while the dimethylanilino moiety can engage in aromatic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-Methyl-N-(2,2,2-Trichlor-1-{[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbothioyl}amino)ethyl]butanamid
- 3-Methyl-N-(2,2,2-Trichlor-1-{[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbothioyl}amino)ethyl]benzamid
- 2-Methyl-N-(2,2,2-Trichlor-1-{[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbothioyl}amino)ethyl]benzamid
Einzigartigkeit
Was 3-Methyl-N-(2,2,2-Trichlor-1-{[(2,5-Dimethylanilino)carbothioyl]amino}ethyl)butanamid von ähnlichen Verbindungen abhebt, ist seine spezifische Kombination von funktionellen Gruppen, die einzigartige chemische Eigenschaften und Reaktivität verleihen. Dies macht es besonders wertvoll für bestimmte Forschungs- und Industrieanwendungen .
Eigenschaften
Molekularformel |
C16H22Cl3N3OS |
|---|---|
Molekulargewicht |
410.8 g/mol |
IUPAC-Name |
3-methyl-N-[2,2,2-trichloro-1-[(2,5-dimethylphenyl)carbamothioylamino]ethyl]butanamide |
InChI |
InChI=1S/C16H22Cl3N3OS/c1-9(2)7-13(23)21-14(16(17,18)19)22-15(24)20-12-8-10(3)5-6-11(12)4/h5-6,8-9,14H,7H2,1-4H3,(H,21,23)(H2,20,22,24) |
InChI-Schlüssel |
FNSKKXUJUGSDEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-amino-1-(2-cyclohex-1-en-1-ylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11974309.png)

![2-[(2E)-2-[(2-methoxyphenyl)methylene]hydrazino]thiazol-4-one](/img/structure/B11974327.png)
![ethyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]tryptophanate](/img/structure/B11974335.png)

![N-[(Z)-2-[5-(2,5-dichlorophenyl)-2-furyl]-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)ethenyl]-4-methylbenzamide](/img/structure/B11974341.png)
![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11974348.png)
![N-[(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B11974353.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11974354.png)
![isobutyl (2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974365.png)
![1-{4-[(2-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-2-(2-cyanoethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11974371.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11974398.png)
![butyl 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11974413.png)

